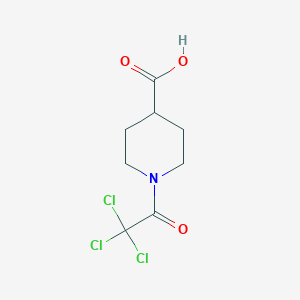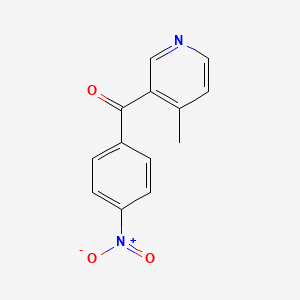
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid is a chemical compound known for its unique structure and properties It features a piperidine ring substituted with a trichloroacetyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Studies on similar compounds, such as 2,2,2-trichloroacetic acid (tca), suggest that they primarily interact with proteins .
Mode of Action
The compound’s interaction with its targets is complex. It is suggested that the protein-precipitate-inducing effects of TCA, a similar compound, are due to the three chloro groups in the molecule . This could potentially apply to 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid as well, given its structural similarity.
Biochemical Pathways
Studies on tca have shown that it induces precipitation of proteins . This could potentially disrupt various biochemical pathways, depending on the specific proteins affected.
Result of Action
Based on studies of tca, it can be inferred that the compound may induce protein precipitation, potentially disrupting normal cellular functions .
Biochemical Analysis
Biochemical Properties
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid plays a significant role in biochemical reactions, particularly in protein precipitation. The compound interacts with proteins, leading to their precipitation through a mechanism that involves the formation of a stable, partially structured intermediate state . This interaction is primarily driven by the three chloro groups in the molecule, which disrupt the electrostatic interactions within proteins, resulting in a partially folded state prone to aggregation . The compound has been shown to interact with various proteins, including cardiotoxin III from the Taiwan cobra and acidic fibroblast growth factor .
Cellular Effects
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid influences various cellular processes by inducing protein precipitation. This effect can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to precipitate proteins can disrupt normal cellular functions, leading to changes in cell behavior and viability . For example, the precipitation of essential proteins can interfere with cell signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid involves its interaction with proteins, leading to their precipitation. The compound induces a partially structured intermediate state in proteins, which is prone to aggregation . This state is stabilized by the disruption of electrostatic interactions within the protein, facilitated by the chloro groups in the molecule . The formation of this intermediate state is a key step in the protein precipitation process, as it leads to the aggregation and subsequent precipitation of the protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the protein precipitation effects of the compound are reversible and can be influenced by factors such as concentration and exposure time . Over extended periods, the compound may degrade, leading to a reduction in its protein-precipitating activity .
Dosage Effects in Animal Models
The effects of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid vary with different dosages in animal models. At low doses, the compound may induce mild protein precipitation without significant adverse effects . At higher doses, the compound can lead to extensive protein precipitation, resulting in toxic effects and potential cellular damage . Threshold effects have been observed, where a certain concentration of the compound is required to induce noticeable protein precipitation .
Metabolic Pathways
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid is involved in metabolic pathways related to protein precipitation. The compound interacts with enzymes and cofactors that facilitate its protein-precipitating activity . For example, the compound’s interaction with acidic fibroblast growth factor involves the disruption of stabilizing interactions within the protein, leading to its precipitation . These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues can affect its protein-precipitating activity and overall cellular effects .
Subcellular Localization
The subcellular localization of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with proteins and other biomolecules, leading to changes in cellular function and protein precipitation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbonyl carbon of trichloroacetyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Trichloroacetic acid: Shares the trichloroacetyl group but lacks the piperidine ring.
4-Piperidinecarboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the trichloroacetyl group.
Uniqueness: 1-(2,2,2-Trichloroacetyl)piperidine-4-carboxylic acid is unique due to the combination of the trichloroacetyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components.
Properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMRJQQHQRZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















